2-Cyanoethyl dihydrogen phosphate

Overview

Description

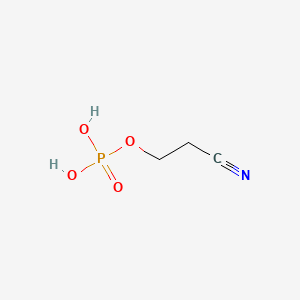

2-Cyanoethyl dihydrogen phosphate is a chemical compound with the molecular formula C3H6NO4P . It is commonly used in oligonucleotide synthesis as a phosphoramidite reagent for the protection and deprotection of nucleotide bases during solid-phase DNA and RNA synthesis . The compound plays a crucial role in the construction of synthetic DNA and RNA sequences.

Scientific Research Applications

Fluorescent Sensors for Dihydrogen Phosphate Detection :Dihydrogen phosphate plays a crucial role in various chemical and biological processes, and its sensitive detection is important in fields ranging from supramolecular chemistry to life sciences. Fluorescent methods are advantageous for detecting H2PO4− due to their simplicity and ability to determine low levels. Recent progress in the development of H2PO4− fluorescent sensors, based on organic scaffolds for sensing in both organic and aqueous solutions, has been significant. These sensors include intensity-based “turn-off” and “turn-on” fluorescent sensors, and ratiometric fluorescent sensors that involve a ratio of two emission outputs (Zhang et al., 2014).

Synthesis of Cyclic Oligodeoxyribonucleotides :2-Cyanoethyl dihydrogen phosphate derivatives have been used in the solid-phase synthesis of cyclic oligodeoxyribonucleotides. This process involves attaching nucleotides to a solid support through the exocyclic amino group, facilitating the chain elongation for the synthesis of cyclic oligodeoxyribonucleotides containing up to 10 base residues by the phosphotriester approach (Barbato et al., 1989).

Phosphate Glass Structures :Phosphate glasses, including simple phosphate glasses like v-P2O5 and binary phosphate compositions, have been studied for their structure, especially in the context of technological applications such as solid state lasers and low-temperature sealing glasses. Understanding the structures of these materials, including anhydrous ultraphosphate glasses, is vital for their diverse applications (Brow, 2000).

Stabilizing Proteins in Pharmaceutical Applications :Choline dihydrogen phosphate (CDHP) has been studied for its potential to increase the thermal stability of proteins. This was investigated with recombinant human interleukin-2 (rhIL-2), a therapeutic protein. CDHP helped preserve the binding activity of rhIL-2 even when heated above the protein's thermal midpoint unfolding temperature. This research demonstrates the potential of choline DHP in increasing protein thermal stability, which is important for pharmaceutical applications (Foureau et al., 2012).

Anion Receptors for Environmental Applications :New macrocycles have been synthesized that demonstrate high selectivity for dihydrogen phosphate and hydrogen sulfate over nitrate in solutions. This selectivity indicates potential applications in environmental areas, such as nuclear waste remediation, requiring the selective removal of hydrogensulfate from nitrate-rich waste mixtures (Sessler et al., 2004).

Biocompatibility in Pharmaceutical Ionic Liquids :The biocompatibility and cytotoxicity of choline phosphate ionic liquids, including choline dihydrogen phosphate (CDHP), have been assessed for potential pharmaceutical applications. These studies are crucial to establish the safety of novel ionic liquids in biomedical applications. CDHP showed potential as a stabilizing excipient or solvent for protein therapeutics without inherent cytotoxicity (Weaver et al., 2010).

Catalytic Applications in Organic Synthesis :Dihydrogen phosphate has been employed as a catalyst in organic synthesis processes. For example, sodium dihydrogen phosphate was used as a catalyst for the synthesis of α-aminonitrile derivatives through a one-pot three-component reaction, offering advantages such as high yields, short reaction times, and mild conditions (Karimi-Jaberi & Bahrani, 2021).

Laser Damage Threshold in Potassium Dihydrogen Phosphate Crystals :Potassium dihydrogen phosphate (KDP) is significant in high-power laser frequency conversion, but its low laser damage threshold limits its applications. Studies have shown that organic impurities incorporated into the crystal matrix can significantly affect the laser damage threshold, highlighting the importance of crystal purity in laser applications (Singleton et al., 1988).

Development of Magnesium Phosphate Cements :Magnesium phosphate cements (MPCs) are used in various applications, including biomedical fields, due to properties like fast setting, early strength acquisition, and adhesive qualities. New formulations of MPCs have been explored as potential biomaterials for hard tissue applications, with modified exothermia and setting kinetics to meet clinical requirements (Mestres & Ginebra, 2011).

properties

IUPAC Name |

2-cyanoethyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6NO4P/c4-2-1-3-8-9(5,6)7/h1,3H2,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDPBWLDVFCXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275763 | |

| Record name | 2-cyanoethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanoethyl dihydrogen phosphate | |

CAS RN |

2212-88-6 | |

| Record name | 3-(Phosphonooxy)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 226247 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC226247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyanoethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [[(3-bromo-2-propynyl)oxy]methyl]-](/img/structure/B3049750.png)